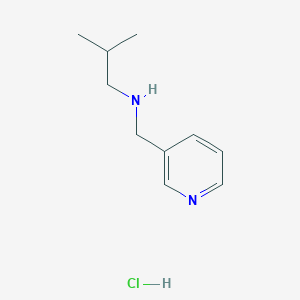

(2-Methylpropyl)(pyridin-3-ylmethyl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

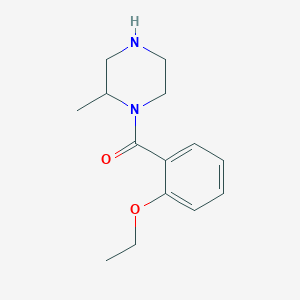

Molecular Structure Analysis

The molecular structure of “(2-Methylpropyl)(pyridin-3-ylmethyl)amine hydrochloride” consists of a pyridine ring attached to a propyl group with an additional methyl group . The InChI code for this compound is 1S/C10H16N2/c1-9(2)6-12-8-10-4-3-5-11-7-10/h3-5,7,9,12H,6,8H2,1-2H3 .Physical and Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 200.71 g/mol. Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available.Aplicaciones Científicas De Investigación

Complex Formation and Structural Studies

- The compound has been utilized in the synthesis of unsymmetrical N-capped tripodal amines, leading to the formation of Cu(II) complexes. These complexes have been characterized to understand inter- and intramolecular interactions, revealing a distorted square-pyramidal copper(II) ion configuration. Theoretical studies indicated the potential for coordination sphere modification in these complexes (Keypour et al., 2015).

Corrosion Inhibition

- Schiff base compounds, including those related to the query compound, have been studied as corrosion inhibitors for mild steel in acidic solutions. These studies highlight the significance of molecular structure, including the presence of heteroatoms, in determining inhibitor efficiency (Leçe et al., 2008).

Fluorescent Sensing Applications

- Derivatives have been synthesized for use as fluorescent sensors. These sensors, designed with a pyridyl-amine-pyrrole group, have shown potential for biological imaging applications, highlighting their utility in detecting specific ions like Zn(II) in biological environments (Nolan et al., 2006).

Catalytic Activity in Organic Reactions

- Tridentate 3N ligands, including those derived from pyridin-2-ylmethyl)amine, have been used to construct diiron(III) complexes. These complexes serve as functional models for methane monooxygenases, demonstrating their potential in hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Enhancement of Metal Ion Affinities and Fluorescence Properties

- Studies have been conducted on the structural modification of related compounds to enhance solubility in organic and aqueous solvents. These modifications have led to an improved understanding of the binding properties with metal ions such as Zn(2+) and Cu(2+), and have also been found to significantly affect fluorescence properties (Liang et al., 2009).

Magnetism and Structural Analysis in Manganese(II) Complexes

- The compound has been used to synthesize new ligands for manganese(II) complexes. These studies provided insights into the distorted octahedral coordination spheres of Mn(II) and explored the magnetic interactions in these complexes (Wu et al., 2004).

Construction of Helical Silver(I) Coordination Polymers

- Unsymmetrical bis(pyridyl) ligands derived from the compound have been used to construct helical silver(I) coordination polymers. These studies provide insights into the formation of one-dimensional helical chains and their potential applications (Zhang et al., 2013).

Safety and Hazards

The safety information for “(2-Methylpropyl)(pyridin-3-ylmethyl)amine hydrochloride” indicates that it is not intended for human or veterinary use. The compound has been labeled with the GHS07 pictogram and carries the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-9(2)6-12-8-10-4-3-5-11-7-10;/h3-5,7,9,12H,6,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHQGFUCAIDIRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CN=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361782.png)

![1-[(2,4,5-Trifluorophenyl)methyl]piperazine](/img/structure/B6361783.png)

![3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361806.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361811.png)

![3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361816.png)

![4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361820.png)

![3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361826.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361830.png)

amine](/img/structure/B6361865.png)

![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride](/img/structure/B6361868.png)